molecular formula C12H10N2O3 B1273243 6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid CAS No. 68254-08-0

6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid

Cat. No.: B1273243
CAS No.: 68254-08-0
M. Wt: 230.22 g/mol
InChI Key: IYLQQYCKWAAZLD-UHFFFAOYSA-N
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Description

6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid is a chemical compound with the molecular formula C12H10N2O3 and a molecular weight of 230.22 g/mol It is a pyridazine derivative, characterized by a phenyl group at the 1-position, a methyl group at the 6-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with diketones or keto acids. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory synthesis, such as temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may produce hydroxylated derivatives.

Scientific Research Applications

6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives. For instance, some derivatives may inhibit enzyme activity or interfere with cellular signaling pathways, leading to their observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid: Lacks the methyl group at the 6-position.

    6-Methyl-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid: Lacks the keto group at the 4-position.

Uniqueness

6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid is unique due to the presence of both the methyl group at the 6-position and the keto group at the 4-position. This combination of functional groups may contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

6-methyl-4-oxo-1-phenylpyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-8-7-10(15)11(12(16)17)13-14(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLQQYCKWAAZLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=NN1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382765
Record name 6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24833584
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

68254-08-0
Record name 6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a separate flask; 9.08 g of aniline is mixed with 37.5 ml of concentrated hydrochloric acid and 47 ml of water. The resulting solution is maintained at about 5° to 10° and a solution of 7.13 g of sodium nitrite in 24 ml of water is added. The resulting solution of phenyldiazonium chloride is added dropwise to the stirred pyrone solution, while maintaining a temperature of about 5° to 10°. The pH is maintained at about 8 to 9 by the addition of small amounts of sodium hydroxide solution.
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9.08 g
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37.5 mL
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47 mL
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7.13 g
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24 mL
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